

An In-depth Technical Guide to Carbenicillin: Properties and Applications

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Compound of Interest

Compound Name: Carbenicillin

Cat. No.: B15559898

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This guide provides a comprehensive overview of the physicochemical properties of **carbenicillin**, a semisynthetic penicillin antibiotic. It is intended for researchers, scientists, and professionals in the field of drug development and molecular biology who utilize **carbenicillin** in their work.

Physicochemical Properties of Carbenicillin

Carbenicillin is a β -lactam antibiotic, belonging to the carboxypenicillin subgroup of penicillins. It functions by inhibiting the synthesis of the bacterial cell wall. While effective against a range of Gram-negative bacteria, including *Pseudomonas aeruginosa*, its activity against Gram-positive organisms is limited. It is important to distinguish between the free acid form of **carbenicillin** and its more commonly used disodium salt, as their molecular weights and formulas differ.

Below is a summary of the key quantitative data for both forms of **carbenicillin**.

Property	Carbenicillin (Free Acid)	Carbenicillin (Disodium Salt)
Chemical Formula	$C_{17}H_{18}N_2O_6S$ [1] [2]	$C_{17}H_{16}N_2Na_2O_6S$ [3] [4] [5]
Molecular Weight	378.40 g/mol	422.36 g/mol
Exact Mass	378.0886 u	422.05244598 u
CAS Number	4697-36-3	4800-94-6

Experimental Protocols

Protocol for Selection of Ampicillin-Resistant Plasmids using **Carbenicillin**

Carbenicillin is frequently used as a selective agent in molecular biology to isolate bacteria, typically *E. coli*, that have been successfully transformed with a plasmid conferring resistance. It is often preferred over ampicillin as it is more stable and less prone to the formation of satellite colonies.

1. Preparation of **Carbenicillin** Stock Solution:

- Weigh out the appropriate amount of **carbenicillin** disodium salt.
- Dissolve in sterile deionized water to a final concentration of 50 mg/mL.
- Filter-sterilize the solution through a 0.22 μ m filter.
- Aliquot into sterile microcentrifuge tubes and store at -20°C.

2. Preparation of Selective Growth Media:

- Prepare Luria-Bertani (LB) agar or broth.
- Autoclave the medium to sterilize it.
- Allow the medium to cool to approximately 50-55°C.
- Add the **carbenicillin** stock solution to the cooled medium to a final concentration of 50-100 μ g/mL.
- Mix gently and pour into petri dishes (for agar) or use directly (for broth).

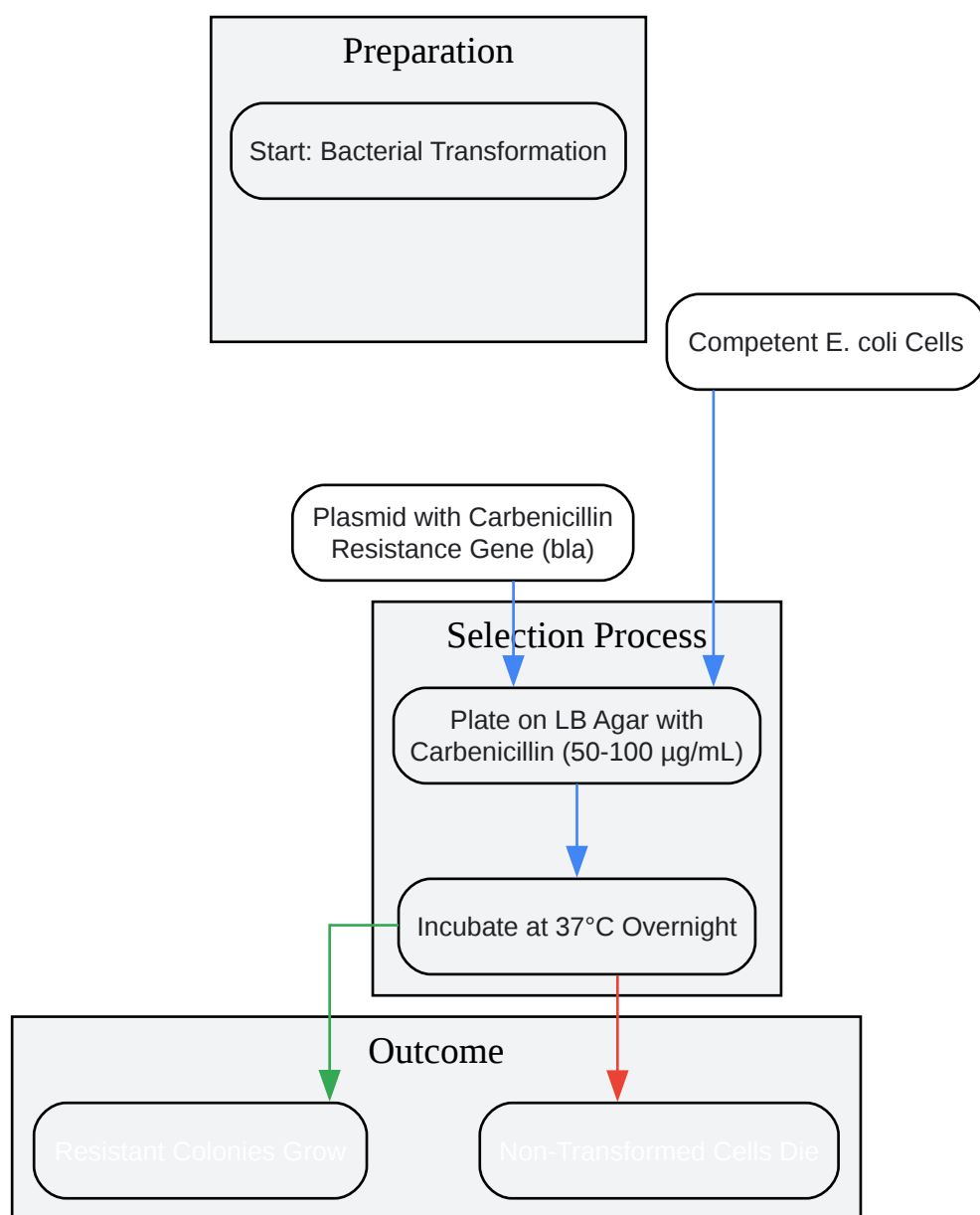
3. Selection of Transformants:

- Plate the transformed bacteria onto the **carbenicillin**-containing LB agar plates.
- Incubate the plates overnight at 37°C.

- Only bacteria that have successfully taken up the plasmid containing the ampicillin/**carbenicillin** resistance gene (e.g., bla) will be able to grow and form colonies.

Logical Workflow for Antibiotic Selection

The following diagram illustrates the workflow for selecting transformed bacteria using **carbenicillin**. This process is fundamental in molecular cloning and genetic engineering.



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Caption: Workflow for selecting transformed bacteria using **carbenicillin**.

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